2-Nitro-5-piperidinophenol
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Overview
Description
Structural Investigation of Piperidine Derivatives
The structural characteristics of various piperidine derivatives have been extensively studied, revealing insights into their conformational dynamics and intermolecular interactions. For instance, the piperidine ring in 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone (DFMP) and its N-nitroso derivative (DFMPNO) adopts different conformations, with the former in a chair conformation and the latter in a boat conformation, influenced by the presence of the nitroso group .
Synthesis Analysis
Synthetic routes for piperidine derivatives have been developed, including the formation of polysubstituted 2-piperidinones through a Michael addition/nitro-Mannich/lactamization cascade, which yields compounds with significant pharmacological potential . Additionally, piperidine-mediated annulation of 2-acylphenols with 4-nitrobenzaldehyde has been shown to produce 3-benzofuranones, with the reaction's regioselectivity influenced by the nitro group and alkyl chain at the C-2 position .
Molecular Structure Analysis
The molecular structures of piperidine complexes have been elucidated using X-ray diffraction and computational methods. For example, the 1:1 complex of 1-piperidineacetic acid with 2,6-dichloro-4-nitrophenol forms a centrosymmetric dimer, with hydrogen bonding playing a crucial role in the stabilization of the structure . Similarly, the structure of 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone has been characterized, providing insights into the side products of benzothiazinone synthesis, a class of anti-tuberculosis drugs .
Chemical Reactions Analysis
Piperidine derivatives exhibit a range of chemical behaviors, including participation in cooperative hydrogen bonding, as seen in the complexes formed between piperidine-ethanol and 2,6-dichloro-4-nitrophenol . The kinetics of aromatic nucleophilic substitution reactions involving piperidine have also been studied, revealing the influence of substituents and the role of catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. The crystal and molecular structure of 1-(4-nitrophenyl)-4-piperidinol, a non-linear optical chromophore, demonstrates the potential for hydrogen bonding between the piperidinol hydroxy group and the nitro group, which may influence its optical properties . Additionally, the reactivity of 2-fluoro-5-nitrothiophene with piperidine has been compared with other halogenated nitrothiophenes, highlighting the sensitivity of these reactions to the leaving group10.
Scientific Research Applications
Nitrosation of Bioactive Molecules
A study by González-Jiménez et al. (2011) explored the nitrosation of minoxidil, a bioactive molecule with several nitrosatable groups, including an investigation into the aromatic C-nitrosation by nitrite. This research highlights the chemical reactivity of nitro-substituted piperidines, providing insights into potential risks and applications of such compounds in pharmaceutical contexts González-Jiménez, M., Arenas-Valgañón, J., Calle, E., & Casado, J. (2011).
Synthesis of Decorated Heterocycles
Korotaev et al. (2015) reported on the regio- and stereoselective addition of aminoenones to 2-substituted 3-nitro-2H-chromenes, leading to the synthesis of chromanes and chromeno[3,4-b]pyridines. This study exemplifies the versatility of nitro-substituted compounds in facilitating complex organic reactions, offering pathways to novel heterocyclic compounds with potential applications in drug development and material science Korotaev, V. Y., Barkov, A., Kutyashev, I., Kotovich, I. V., Ezhikova, M., Kodess, M., & Sosnovskikh, V. (2015).
Improvement in Organic Synthesis Methods
Lin et al. (2001) demonstrated an improved method for the preparation of 2,2-disubstituted 1-nitroalkenes using ketones, nitromethane, and piperidine. This research provides a more efficient pathway for synthesizing nitroalkenes, compounds crucial in organic synthesis and potentially applicable in the development of pharmaceuticals and agrochemicals Lin, W., Jang, Y., Wang, Y., Liu, J., Hu, S., Wang, L. Y., & Yao, C. (2001).
Piperidine-mediated Annulation Reactions
Verma, Kundi, and Ahmed (2015) investigated piperidine-mediated reactions of 2-acylphenols and 4-nitrobenzaldehydes, yielding 3-benzofuranones. This research underscores the role of piperidine as a catalyst in organic synthesis, enabling the creation of complex molecules with potential applications in pharmaceuticals and material science Verma, N., Kundi, V., & Ahmed, N. (2015).
Development of Novel Nitroxyl Radicals
Kinoshita et al. (2009) focused on the development of functional nitroxyl radicals, particularly those resistant to reduction by ascorbic acid. This study is significant for the potential application of these radicals as antioxidants, contrast agents, and in polymerization, demonstrating the versatility of nitro-substituted piperidine compounds in a broad range of scientific and industrial applications Kinoshita, Y., Yamada, K.-ichi, Yamasaki, T., Sadasue, H., Sakai, K., & Utsumi, H. (2009).
Safety And Hazards
properties
IUPAC Name |
2-nitro-5-piperidin-1-ylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11-8-9(4-5-10(11)13(15)16)12-6-2-1-3-7-12/h4-5,8,14H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKAQSBPHIORAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379056 |
Source
|
Record name | 2-nitro-5-piperidinophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-piperidinophenol | |
CAS RN |
157831-75-9 |
Source
|
Record name | 2-nitro-5-piperidinophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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